6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Description
The compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel derivatives . The structures of the compounds were confirmed by spectral data . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of the compound was scrutinized in 3D and 2D . The chlorine atom present in the bromo benzene moiety actively participated in the halogen bond formation with a water molecule .Chemical Reactions Analysis
The compound’s chemical reactions were analyzed through docking studies . The studies revealed a correlation between the docking studies and most of the compounds were found to be less active .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were verified on the basis of their chemical shifts, multiplicities, and coupling constants .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22-17-5-1-2-6-18(17)25-19-9-8-16(15-20(19)26-22)23(30)28-13-11-27(12-14-28)21-7-3-4-10-24-21/h1-10,15,25H,11-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNWDGQFZPPPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one |
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